N,N-diethyl-4-(thiomorpholin-4-ylmethyl)aniline
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Overview
Description
N,N-diethyl-4-(thiomorpholin-4-ylmethyl)aniline is an organic compound with the molecular formula C11H16N2S It is characterized by the presence of a thiomorpholine ring attached to an aniline moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(thiomorpholin-4-ylmethyl)aniline typically involves the reaction of N,N-diethylaniline with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: N,N-diethylaniline and thiomorpholine.
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Solvent: Ethanol or methanol.
Reaction Conditions: Elevated temperatures (around 60-80°C) and stirring for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(thiomorpholin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using chlorine (Cl2) or bromine (Br2), and sulfonation using sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro, halogen, and sulfonyl derivatives of the aniline moiety.
Scientific Research Applications
N,N-diethyl-4-(thiomorpholin-4-ylmethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(thiomorpholin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and aniline moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-(thiomorpholin-3-yl)aniline
- N,N-dimethyl-4-(thiomorpholin-4-ylmethyl)aniline
- N,N-diethyl-4-(piperidin-4-ylmethyl)aniline
Uniqueness
N,N-diethyl-4-(thiomorpholin-4-ylmethyl)aniline is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N-diethyl-4-(thiomorpholin-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S/c1-3-17(4-2)15-7-5-14(6-8-15)13-16-9-11-18-12-10-16/h5-8H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTSKFWYICLFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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